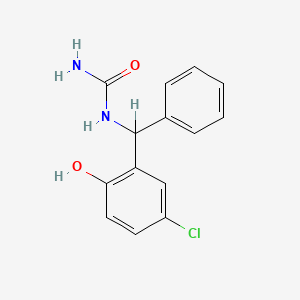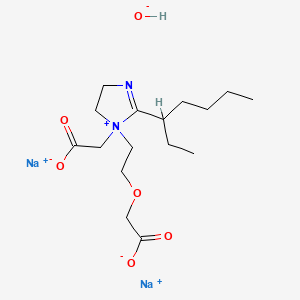
Prednisolone palmitate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prednisolone palmitate is a synthetic glucocorticoid, a derivative of prednisolone, which is widely used for its anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions, as well as certain types of cancers. This compound is particularly valued for its ability to reduce inflammation and suppress the immune system, making it an essential medication in the management of chronic inflammatory diseases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of prednisolone palmitate typically involves the esterification of prednisolone with palmitic acid. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
Prednisolone palmitate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert this compound back to prednisolone.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base, such as pyridine or triethylamine.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties.
科学研究应用
Prednisolone palmitate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of steroid chemistry and the development of new synthetic methods.
Biology: this compound is used in cell culture studies to investigate the effects of glucocorticoids on cellular processes.
Medicine: It is extensively used in clinical research to evaluate its efficacy and safety in the treatment of inflammatory and autoimmune diseases.
Industry: this compound is used in the formulation of various pharmaceutical products, including topical creams and injectable solutions.
作用机制
Prednisolone palmitate exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor found in various tissues. Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the expression of specific genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the inhibition of leukocyte migration to sites of inflammation .
相似化合物的比较
Similar Compounds
Prednisolone: The parent compound, used for similar indications but with different pharmacokinetic properties.
Prednisolone acetate: Another ester derivative with different solubility and absorption characteristics.
Dexamethasone: A more potent glucocorticoid with a longer duration of action.
Triamcinolone acetonide: A synthetic glucocorticoid with similar anti-inflammatory properties but different pharmacodynamics.
Uniqueness
Prednisolone palmitate is unique due to its esterified form, which enhances its lipophilicity and allows for better penetration into tissues. This makes it particularly useful in topical and injectable formulations, where enhanced tissue penetration is desired .
属性
CAS 编号 |
54267-10-6 |
|---|---|
分子式 |
C37H58O6 |
分子量 |
598.9 g/mol |
IUPAC 名称 |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexadecanoate |
InChI |
InChI=1S/C37H58O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-33(41)43-26-32(40)37(42)23-21-30-29-19-18-27-24-28(38)20-22-35(27,2)34(29)31(39)25-36(30,37)3/h20,22,24,29-31,34,39,42H,4-19,21,23,25-26H2,1-3H3/t29-,30-,31-,34+,35-,36-,37-/m0/s1 |
InChI 键 |
YNVPFGZVMSQKIC-CUUJIVLRSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate](/img/structure/B12726881.png)





